Cas no 2418710-60-6 ((9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate)

(9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate 化学的及び物理的性質
名前と識別子
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- 2418710-60-6
- EN300-26626384
- (9H-fluoren-9-yl)methyl N-({3-[(fluorosulfonyl)oxy]-5-(piperazin-1-yl)phenyl}methyl)carbamate
- (9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate
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- インチ: 1S/C26H26FN3O5S/c27-36(32,33)35-20-14-18(13-19(15-20)30-11-9-28-10-12-30)16-29-26(31)34-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,13-15,25,28H,9-12,16-17H2,(H,29,31)
- InChIKey: LVLPMCGKZJDWNS-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(OC1C=C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C=C(C=1)N1CCNCC1)F
計算された属性
- せいみつぶんしりょう: 511.15772027g/mol
- どういたいしつりょう: 511.15772027g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 36
- 回転可能化学結合数: 8
- 複雑さ: 827
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 105Ų
(9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26626384-1g |
(9H-fluoren-9-yl)methyl N-({3-[(fluorosulfonyl)oxy]-5-(piperazin-1-yl)phenyl}methyl)carbamate |
2418710-60-6 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-26626384-1.0g |
(9H-fluoren-9-yl)methyl N-({3-[(fluorosulfonyl)oxy]-5-(piperazin-1-yl)phenyl}methyl)carbamate |
2418710-60-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
(9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
(9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamateに関する追加情報
Introduction to (9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate and Its Applications in Modern Chemical Biology
(9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate, with the CAS number 2418710-60-6, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules characterized by a fused heterocyclic system, specifically a fluorene core, which is well-known for its rigidity and stability. The presence of a carbamate functional group at the 9-position of the fluorene ring, coupled with a bulky piperazine moiety linked through a fluoro-sulfonate ester bridge, makes this molecule a promising candidate for various biological assays and drug discovery programs.
Thefluorescence propertiesof fluorene derivatives are particularly noteworthy, as they can be exploited in imaging techniques and as probes for studying biological processes. In addition, thepiperazinegroup is frequently incorporated into pharmaceuticals due to its ability to modulate receptor binding and enhance bioavailability. The combination of these elements in (9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate suggests potential applications in areas such as neurology, where piperazine-based compounds are known to interact with neurotransmitter receptors.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like this one, allowing researchers to explore their biological activities with greater precision. Thefluorosulfonylmoiety, while not directly involved in biological activity, serves as an excellent handle for further functionalization through cross-coupling reactions or other synthetic methodologies. This flexibility has opened up new avenues for drug design, particularly in the development of kinase inhibitors and other small-molecule therapeutics.
In the context of drug discovery, (9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate has been investigated for its potential as an intermediate in the synthesis of more complex pharmacophores. Thecarbamategroup itself is a versatile scaffold that can be modified to alter solubility, metabolic stability, and binding affinity. For instance, studies have shown that carbamate derivatives can exhibit potent activity against certain enzymes by mimicking natural substrates or by inducing conformational changes in the target protein.
Thepiperazine-containing moiety of this compound is particularly interesting from a pharmacological standpoint. Piperazine derivatives are known to interact with a wide range of biological targets, including GABA receptors, dopamine receptors, and histamine receptors. By incorporating this group into (9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate, researchers aim to leverage these interactions to develop novel therapeutic agents. For example, compounds with similar structures have shown promise in treating neurological disorders such as epilepsy and ADHD.
Thefluorescence propertiesof fluorene derivatives also make them valuable tools for high-throughput screening (HTS) campaigns. Fluorescent probes can be used to identify compounds that bind to specific targets with high affinity and selectivity. In addition, the rigidity of the fluorene core can help stabilize binding interactions, making it an ideal platform for designing lead compounds. The combination of these features has led to several successful drug candidates being discovered using fluorene-based scaffolds.
Recent research has also highlighted the importance offluorosulfonylgroups in medicinal chemistry. These groups can enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 enzymes. Furthermore, fluorine atoms can influence electronic properties and binding interactions at the molecular level. In (9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate, thefluorosulfonylmoiety likely contributes to these effects while also serving as a point of attachment for further chemical modifications.
Thepiperazine-containing moiety is another key feature that has been extensively studied in recent years. Piperazine derivatives have been shown to modulate various neurotransmitter systems, making them attractive candidates for treating neurological disorders. Additionally, they have been used in the development of antipsychotic drugs and anti-inflammatory agents. The presence of this group in (9H-fluoren-9-yl)methyl N-{(3-fluorosulfonyloxy)-5-piperazinophenyl}methyl carbamate suggests that it may exhibit similar therapeutic effects.
In conclusion, (9H-fluoren)-9 -yl)methyl N-{(3-fluorosulfonyloxy)-5-piperazinophenyl}methyl carbamate represents an exciting opportunity for researchers interested in developing novel therapeutic agents. Its unique structural features—combining a rigid fluorene core with a versatile carbamate group and an interactive piperazine moiety—make it a promising candidate for further exploration. As synthetic methods continue to evolve and our understanding of biological systems deepens, compounds like this one are likely to play an increasingly important role in drug discovery and development.
2418710-60-6 ((9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate) 関連製品
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